Trimethoprim-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

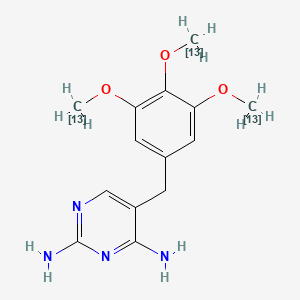

5-[[3,4,5-tri((113C)methoxy)phenyl]methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDVJHCEMCRBQM-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]OC1=CC(=CC(=C1O[13CH3])O[13CH3])CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676180 | |

| Record name | 5-({3,4,5-Tris[(~13~C)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189970-95-3 | |

| Record name | 5-({3,4,5-Tris[(~13~C)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Trimethoprim-13C3: An In-depth Technical Guide

Introduction

Trimethoprim-13C3 is a stable isotope-labeled derivative of Trimethoprim, a bacteriostatic antibiotic. In this isotopologue, three carbon atoms in the trimethoxybenzyl group are replaced with the heavy isotope carbon-13. This isotopic labeling makes this compound an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies, where it serves as an ideal internal standard for the quantification of Trimethoprim in complex biological matrices using mass spectrometry. Its chemical and physical properties are nearly identical to those of the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for precise and accurate differentiation by the mass spectrometer.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis route, its mechanism of action, detailed experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of relevant quantitative data.

Chemical and Physical Properties

This compound shares most of its physicochemical properties with the unlabeled parent compound, with the primary difference being its molecular weight due to the incorporation of three ¹³C atoms.

| Property | Value | Reference |

| IUPAC Name | 5-(3,4,5-tri(methoxy-¹³C)benzyl)pyrimidine-2,4-diamine | [1] |

| Alternate Names | 5-[(3,4,5-(Trimethoxy-¹³C₃)phenyl)methyl]-2,4-pyrimidinediamine | [2] |

| CAS Number | 1189970-95-3 | [1][2] |

| Molecular Formula | C₁₁(¹³C)₃H₁₈N₄O₃ | [2] |

| Molecular Weight | 293.30 g/mol | [2] |

| Appearance | White to Off-White Solid | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [3] |

| Storage Temperature | -20°C Freezer | [3] |

Synthesis of this compound

The synthesis of this compound involves the incorporation of three ¹³C atoms into the methoxy groups of the trimethoxybenzyl moiety. A plausible synthetic route would start with a ¹³C-labeled precursor, such as ¹³C-methyl iodide, and proceed through intermediates like ¹³C₃-labeled 3,4,5-trimethoxybenzaldehyde. The final steps would involve condensation and cyclization reactions to form the pyrimidine ring.

A general, adaptable synthesis for unlabeled Trimethoprim proceeds as follows:

-

Condensation: 3,4,5-trimethoxybenzaldehyde is condensed with 3-anilinopropionitrile in the presence of a base to form α-(3,4,5-trimethoxybenzylidene)-β-anilinopropionitrile.[4]

-

Cyclization: The resulting intermediate is then reacted with guanidine in the presence of a strong base (e.g., sodium methoxide) to form the 2,4-diaminopyrimidine ring, yielding Trimethoprim.[4]

To synthesize this compound, one would start with a ¹³C-labeled precursor. For instance, ¹³C-labeled methyl iodide can be used to synthesize ¹³C-labeled 3,4,5-trimethoxybenzaldehyde. This labeled aldehyde would then be used in the condensation and cyclization reactions described above to yield this compound.

Mechanism of Action

Trimethoprim, and by extension this compound, exerts its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid metabolic pathway.[5] Folic acid is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By blocking DHFR, Trimethoprim prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), leading to a depletion of essential precursors for DNA synthesis and ultimately inhibiting bacterial growth.[5]

Experimental Protocols: Quantification of Trimethoprim using this compound by LC-MS/MS

The following is a representative experimental protocol for the quantification of Trimethoprim in biological samples, such as plasma, using this compound as an internal standard. This protocol is a composite based on several published methods.[6][7]

Sample Preparation

-

Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 300 µL of acetonitrile to the sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

| Parameter | Typical Value |

| LC System | Agilent 1200 Series or equivalent |

| MS System | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Trimethoprim: 291.1 -> 230.1; this compound: 294.1 -> 233.1 |

| Collision Energy | To be optimized for the specific instrument, typically in the range of 20-40 eV. |

| Dwell Time | 100-200 ms |

Data Analysis

-

Peak Integration: Integrate the peak areas for both Trimethoprim and this compound for each sample, calibrator, and quality control sample.

-

Ratio Calculation: Calculate the peak area ratio of Trimethoprim to this compound.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a 1/x² weighting is commonly used.

-

Quantification: Determine the concentration of Trimethoprim in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

The use of this compound as an internal standard allows for the development of robust and reliable analytical methods for the quantification of Trimethoprim. Below are tables summarizing typical quantitative parameters from LC-MS/MS methods.

Table 1: Linearity of Quantification

| Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| Human Plasma | 1 - 1000 | > 0.99 | [6] |

| Human Serum | 1.2 - 40,000 | > 0.995 | [7] |

| Honey | 5 - 150 | > 0.99 | [8] |

| Medicated Feed | 20 - 750 (mg/kg) | > 0.99 | [9] |

Table 2: Precision and Accuracy

| Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Human Serum | 2.4 | < 7 | < 10 | 95-105 | [7] |

| Human Serum | 28 | < 7 | < 10 | 95-105 | [7] |

| Human Plasma | 5 | < 5 | < 5 | 98-102 | [6] |

| Human Plasma | 500 | < 5 | < 5 | 98-102 | [6] |

Table 3: Recovery and Matrix Effect

| Matrix | Recovery (%) | Matrix Effect (%) | Reference |

| Medicated Feed | 90.8 - 104.5 | Not Reported | [9] |

| Honey | 70 - 106 | Not Reported | [10] |

Conclusion

This compound is an essential analytical tool for researchers, scientists, and drug development professionals involved in the study of Trimethoprim. Its use as an internal standard in LC-MS/MS methods provides high accuracy and precision in the quantification of the parent drug in various biological and environmental matrices. The detailed methodologies and data presented in this guide offer a solid foundation for the development and validation of analytical methods incorporating this stable isotope-labeled compound. The understanding of its synthesis and mechanism of action further enhances its application in a research context.

References

- 1. Simultaneous quantification of trimethoprim metabolites in pediatric plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single dose pharmacokinetics of trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. Population Pharmacokinetics of Trimethoprim-Sulfamethoxazole in Infants and Children | Pediatric Trials Network [pediatrictrials.org]

- 6. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

An In-Depth Technical Guide to the Chemical Properties of Trimethoprim-13C3

This technical guide provides a comprehensive overview of the core chemical properties of Trimethoprim-13C3, tailored for researchers, scientists, and drug development professionals. The document details the physicochemical characteristics, and relevant experimental protocols, and visualizes key pathways and workflows.

Core Chemical Properties

This compound is a stable isotope-labeled version of the antibiotic Trimethoprim, where three carbon atoms in the pyrimidine ring are replaced with the ¹³C isotope. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the unlabeled compound but distinguishable by its mass.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| CAS Number | 1189970-95-3 | [1][2] |

| Molecular Formula | ¹³C₃C₁₁H₁₈N₄O₃ | [1][2] |

| Molecular Weight | 293.30 g/mol | [1][2] |

| Synonyms | Trimethoprim (pyrimidine-4,5,6-¹³C₃) | [1] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 210-212 °C | [3] |

| Solubility | Soluble in Water, DMSO, and Methanol. Slightly soluble in DMSO and Methanol (with heating). | [3][4] |

| Storage Temperature | -20°C Freezer | [3] |

| Chemical Purity | ≥95% | [4] |

| Isotopic Enrichment | ≥98% | [4] |

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Trimethoprim is a competitive inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. This pathway is essential for the synthesis of tetrahydrofolate (THF), a precursor required for the production of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting bacterial DHFR, Trimethoprim disrupts DNA synthesis, leading to bacteriostatic effects.

The following diagram illustrates the folate synthesis pathway and the inhibitory action of Trimethoprim.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis and Purification of this compound (Plausible Route)

Disclaimer: The following is a generalized, plausible protocol and should be adapted and optimized based on specific laboratory conditions and available starting materials.

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

A suitable ¹³C₃-labeled pyrimidine precursor (e.g., ¹³C₃-guanidine hydrochloride)

-

Sodium ethoxide

-

Ethanol

-

Appropriate solvents for reaction and purification (e.g., ethyl acetate, hexane)

-

Silica gel for column chromatography

Procedure:

-

Condensation: React 3,4,5-trimethoxybenzaldehyde with a suitable active methylene compound to form an intermediate chalcone.

-

Cyclization: React the intermediate with a ¹³C₃-labeled guanidine salt in the presence of a base like sodium ethoxide in ethanol to form the ¹³C₃-labeled pyrimidine ring of Trimethoprim.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: After completion, neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate.

-

Purification: Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

-

Characterization: Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against DHFR.

Materials:

-

Purified dihydrofolate reductase (E. coli)

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

This compound (or unlabeled Trimethoprim as a reference inhibitor)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and Trimethoprim in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of this compound to the wells.

-

Enzyme Addition: Add a fixed concentration of DHFR to each well to initiate the reaction, leaving some wells without the enzyme as a control for background NADPH oxidation.

-

Substrate Addition: Start the reaction by adding DHF to all wells.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Analysis of Trimethoprim using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general workflow for the quantification of Trimethoprim in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

C18 reverse-phase HPLC column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Trimethoprim standard solutions

-

This compound internal standard solution

-

Biological matrix (e.g., plasma)

-

Protein precipitation agent (e.g., acetonitrile or methanol)

-

Solid Phase Extraction (SPE) cartridges (optional, for cleaner samples)

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a fixed amount of the this compound internal standard solution.

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile or methanol.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

(Optional) For cleaner samples, the supernatant can be further purified using Solid Phase Extraction (SPE).

-

Evaporate the final supernatant to dryness and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analyte from other matrix components using a gradient elution on the C18 column with mobile phases A and B.

-

Detect and quantify Trimethoprim and this compound using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Trimethoprim to the peak area of this compound against the concentration of the Trimethoprim standards.

-

Determine the concentration of Trimethoprim in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Mandatory Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the logical workflow for the quantitative analysis of Trimethoprim using this compound as an internal standard.

References

A Technical Guide to the Synthesis and Application of Trimethoprim-13C3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of Trimethoprim-13C3, an isotopically labeled internal standard crucial for accurate bioanalytical quantification. This document details a plausible synthetic pathway, presents key quantitative data, and outlines a typical experimental workflow for its use in liquid chromatography-mass spectrometry (LC-MS) analysis.

Introduction

Trimethoprim is a synthetic bacteriostatic antibiotic that functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria.[1] Accurate quantification of Trimethoprim in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicology studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry. The co-elution of the labeled internal standard with the unlabeled analyte allows for correction of matrix effects and variations in instrument response, leading to highly accurate and precise measurements.[2]

This compound, with the IUPAC name 5-(3,4,5-tri(methoxy-13C)benzyl)pyrimidine-2,4-diamine, is specifically labeled with three carbon-13 isotopes on the methoxy groups of the trimethoxybenzyl moiety.[3][4] This mass shift of +3 Da allows for its distinct detection from the native Trimethoprim by a mass spectrometer.

Synthesis of this compound

While specific proprietary synthesis protocols are not publicly available, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and published syntheses of unlabeled Trimethoprim and other 13C-labeled compounds. The most logical approach involves the synthesis of a 13C-labeled 3,4,5-trimethoxybenzaldehyde intermediate, followed by condensation with a pyrimidine precursor.

Synthesis of 13C-labeled 3,4,5-Trimethoxybenzaldehyde

The key to synthesizing this compound is the preparation of 3,4,5-tri(methoxy-13C)benzaldehyde. A common starting material for this is syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). The synthesis would proceed as follows:

-

O-demethylation of Syringaldehyde: The two methoxy groups of syringaldehyde are first removed to yield 3,4,5-trihydroxybenzaldehyde (gallic aldehyde). This can be achieved using strong demethylating agents like boron tribromide (BBr3) or hydrobromic acid (HBr).

-

13C-Methylation: The three hydroxyl groups of gallic aldehyde are then methylated using a 13C-labeled methylating agent, such as 13C-methyl iodide (¹³CH₃I) or dimethyl sulfate-13C2 ((¹³CH₃)₂SO₄), in the presence of a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate solvent like dimethylformamide (DMF) or acetone. This step is critical for the introduction of the isotopic labels.

Condensation to form this compound

Once the 13C-labeled 3,4,5-trimethoxybenzaldehyde is obtained, it can be condensed with 3-anilinopropionitrile in the presence of a strong base like potassium tert-butoxide. The resulting intermediate is then cyclized with guanidine to form the pyrimidine ring, yielding this compound.[5]

Table 1: Key Reagents and Conditions for Plausible this compound Synthesis

| Step | Reaction | Key Reagents | Solvent | Typical Conditions |

| 1 | O-demethylation | Syringaldehyde, Boron tribromide (BBr₃) | Dichloromethane (DCM) | -78°C to room temperature |

| 2 | 13C-Methylation | 3,4,5-trihydroxybenzaldehyde, ¹³CH₃I, K₂CO₃ | Dimethylformamide (DMF) | Room temperature to 60°C |

| 3 | Condensation | 13C-labeled 3,4,5-trimethoxybenzaldehyde, 3-anilinopropionitrile, Potassium tert-butoxide | tert-Butanol | Reflux |

| 4 | Cyclization | Intermediate from Step 3, Guanidine hydrochloride, Sodium ethoxide | Ethanol | Reflux |

| 5 | Purification | - | Silica gel chromatography | Gradient elution (e.g., Dichloromethane/Methanol) |

Characterization and Quantitative Data

The successful synthesis of this compound requires rigorous characterization to confirm its identity, purity, and isotopic enrichment.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁¹³C₃H₁₈N₄O₃ | [3][4] |

| Molecular Weight | 293.30 g/mol | [3][4] |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in DMSO, Methanol | [4] |

| Chemical Purity | ≥95% | [4] |

| Isotopic Enrichment | ≥98% | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will be very similar to that of unlabeled Trimethoprim. However, the protons on the 13C-labeled methyl groups will exhibit coupling to the ¹³C nucleus, resulting in doublets (¹JCH coupling). The absence of a large singlet in the methoxy region (~3.8 ppm) and the presence of a doublet would confirm successful labeling.

-

¹³C NMR: The carbon NMR spectrum will show three significantly enhanced signals in the methoxy region (around 56 ppm) due to the ¹³C enrichment.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): In the positive ion mode, the mass spectrum will show a prominent molecular ion [M+H]⁺ at m/z 294.3, which is 3 units higher than that of unlabeled Trimethoprim (m/z 291.3). The fragmentation pattern in MS/MS will also show a corresponding +3 Da shift for fragments containing the trimethoxybenzyl moiety.

Experimental Protocols

General Protocol for the Synthesis of 13C-labeled 3,4,5-Trimethoxybenzaldehyde

-

Demethylation: Dissolve syringaldehyde (1 equivalent) in anhydrous dichloromethane (DCM) and cool to -78°C under an inert atmosphere (e.g., Argon). Add a solution of boron tribromide (3.5 equivalents) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by carefully adding methanol, followed by water. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,4,5-trihydroxybenzaldehyde.

-

13C-Methylation: To a solution of crude 3,4,5-trihydroxybenzaldehyde (1 equivalent) in anhydrous DMF, add potassium carbonate (5 equivalents). Stir the suspension at room temperature for 30 minutes. Add ¹³C-methyl iodide (3.5 equivalents) dropwise and heat the reaction to 60°C for 6 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield 13C-labeled 3,4,5-trimethoxybenzaldehyde.

General Protocol for the Synthesis and Purification of this compound

-

Condensation and Cyclization: A detailed, step-by-step protocol for the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile and subsequent cyclization with guanidine to form Trimethoprim is described in various literature sources.[5] The same procedure can be followed using the 13C-labeled 3,4,5-trimethoxybenzaldehyde.

-

Purification: The crude this compound is purified by silica gel column chromatography using a gradient of dichloromethane and methanol. The fractions containing the pure product are identified by thin-layer chromatography (TLC), combined, and the solvent is removed under reduced pressure to yield the final product as a powder.

Visualization of Workflows and Pathways

Synthetic Pathway of this compound

References

- 1. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Purchase [13C3]-Trimethoprim [nucleosyn.com]

- 5. scbt.com [scbt.com]

The Role of Trimethoprim-13C3 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of Trimethoprim-13C3 in research, primarily as a stable isotope-labeled internal standard for quantitative bioanalysis. Its application significantly enhances the accuracy and precision of analytical methods, particularly in pharmacokinetic and drug metabolism studies.

Core Application: An Internal Standard in Mass Spectrometry

This compound is a form of Trimethoprim where three carbon atoms in the trimethoxybenzyl group have been replaced with the heavy isotope, carbon-13. This isotopic labeling results in a molecule that is chemically identical to Trimethoprim but has a higher molecular weight (293.30 g/mol for the 13C3 variant versus 290.3 g/mol for the unlabeled drug).[1][2] This mass difference is the key to its function in stable isotope dilution (SID) mass spectrometry (MS).

In quantitative MS-based assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for correcting analytical variability. This variability can arise from multiple steps in the analytical workflow, including sample extraction, ionization efficiency in the mass spectrometer, and instrument drift. By adding a known amount of this compound to a biological sample (e.g., plasma, urine) at the beginning of the sample preparation process, the analyte (unlabeled Trimethoprim) and the internal standard are subjected to the same experimental conditions. Any loss or variation during the process will affect both compounds equally. Since the mass spectrometer can differentiate between the two based on their mass-to-charge ratio (m/z), the ratio of the analyte's signal to the internal standard's signal provides a highly accurate and precise measure of the analyte's concentration.

Key Research Areas

The use of this compound as an internal standard is pivotal in several research domains:

-

Pharmacokinetic (PK) Studies: Accurate determination of drug concentration in biological fluids over time is the cornerstone of pharmacokinetics. This compound enables the precise measurement of Trimethoprim levels in plasma, serum, and urine, allowing for the reliable calculation of key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).

-

Drug Metabolism Studies: Investigating how the body metabolizes Trimethoprim is essential for understanding its efficacy and potential for drug-drug interactions. The use of a stable isotope-labeled internal standard ensures that the quantification of the parent drug and its metabolites is not compromised by matrix effects or extraction inefficiencies.

-

Bioequivalence Studies: When comparing a generic formulation of a drug to the innovator product, regulatory agencies require stringent bioequivalence studies. The use of robust and validated analytical methods, often employing stable isotope-labeled internal standards like this compound, is a prerequisite for these studies.

-

Therapeutic Drug Monitoring (TDM): In certain clinical situations, it is necessary to monitor the concentration of Trimethoprim in a patient's blood to ensure it is within the therapeutic range and to avoid toxicity. Analytical methods using this compound provide the necessary accuracy for reliable TDM.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of this compound in LC-MS/MS methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₁¹³C₃H₁₈N₄O₃ |

| Molecular Weight | 293.30 g/mol |

| Isotopic Purity | Typically ≥98% |

| Chemical Purity | Typically ≥95% |

Table 2: Representative LC-MS/MS Parameters for Trimethoprim Quantification

| Parameter | Trimethoprim (Analyte) | This compound (Internal Standard) |

| Precursor Ion (Q1) m/z | 291.1 | 294.1 |

| Product Ion (Q3) m/z | 230.1 | 233.1 |

| Collision Energy (eV) | 25 | 25 |

| Retention Time (min) | 2.5 | 2.5 |

Note: The specific mass transitions and collision energies should be optimized for the mass spectrometer being used.

Table 3: Typical Bioanalytical Method Validation Parameters

| Parameter | Typical Range |

| Linearity (r²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |

| Intra- and Inter-day Precision (%CV) | <15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | 85-115% |

Experimental Protocols

Representative Protocol for Quantification of Trimethoprim in Human Plasma using LC-MS/MS with this compound Internal Standard

1. Materials and Reagents

-

Trimethoprim analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Standard and Quality Control (QC) Samples

-

Prepare stock solutions of Trimethoprim and this compound in methanol.

-

Prepare working solutions of Trimethoprim by serial dilution of the stock solution with methanol/water (50:50, v/v).

-

Prepare a working solution of this compound (internal standard) at a fixed concentration (e.g., 100 ng/mL) in methanol/water (50:50, v/v).

-

Prepare calibration standards and QC samples by spiking appropriate amounts of the Trimethoprim working solutions into blank human plasma.

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Trimethoprim: 291.1 -> 230.1

-

This compound: 294.1 -> 233.1

-

-

Optimize other MS parameters (e.g., declustering potential, entrance potential, collision cell exit potential) according to the specific instrument.

-

5. Data Analysis

-

Integrate the peak areas for both the analyte (Trimethoprim) and the internal standard (this compound) for each sample.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of Trimethoprim in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Workflow for bioanalytical quantification using stable isotope dilution.

Caption: Principle of Stable Isotope Dilution Mass Spectrometry.

References

The Definitive Guide to Using Trimethoprim-13C3 as an Internal Standard

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the application of Trimethoprim-13C3 as an internal standard for the quantitative analysis of trimethoprim. Designed for professionals in research and drug development, this document details the principles of isotope dilution mass spectrometry, experimental protocols for sample preparation and analysis, and presents key quantitative data to support methodological validation.

Introduction to Trimethoprim and the Role of an Internal Standard

Trimethoprim is a synthetic bacteriostatic antibiotic, often used in combination with sulfamethoxazole, to treat a variety of bacterial infections by inhibiting dihydrofolate reductase. Accurate quantification of trimethoprim in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving the highest accuracy and precision in mass spectrometry-based quantification.

This compound is a form of trimethoprim in which three carbon atoms in the trimethoxybenzyl group have been replaced with the heavy isotope, carbon-13.[1][2] This isotopic labeling makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS) as it shares identical chemical and physical properties with the unlabeled analyte, but is distinguishable by its mass-to-charge ratio (m/z).

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest. The key principle is that the isotopically labeled standard behaves identically to the native analyte during sample preparation and analysis, thus compensating for any sample loss or matrix effects. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined.

Below is a diagram illustrating the fundamental workflow of the IDMS technique.

References

The Unseen Hand: A Technical Guide to Stable Isotopes in Drug Analysis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, understanding a drug's journey through the body is paramount. Stable isotope analysis has emerged as a powerful and indispensable tool, offering unparalleled precision and insight into the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents. This technical guide provides an in-depth exploration of the core applications of stable isotopes in drug analysis, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to illuminate these complex processes.

Core Applications of Stable Isotopes in Drug Analysis

Stable isotopes, non-radioactive atoms with additional neutrons, serve as powerful tracers in biological systems. Their subtle mass difference allows them to be distinguished from their endogenous counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering the drug's inherent chemical properties.[1][2] This fundamental principle underpins a wide array of applications in drug analysis.

Pharmacokinetic (PK) and Bioavailability Studies

Stable isotope-labeled (SIL) compounds are the gold standard for pharmacokinetic and bioavailability studies. By co-administering a known amount of the SIL drug intravenously with the oral formulation of the unlabeled drug, researchers can simultaneously determine the absolute bioavailability with high accuracy in a single study, eliminating intra-subject variability.[3][4] This "microtracer" approach is particularly valuable in early clinical development.

The use of deuterium, a stable isotope of hydrogen, has gained significant traction in modifying drug candidates to improve their pharmacokinetic profiles. The substitution of hydrogen with deuterium can strengthen the chemical bond, leading to a slower rate of metabolism (the kinetic isotope effect), which can result in a longer half-life, increased exposure, and potentially a more favorable dosing regimen.[5]

Metabolism Studies (ADME)

Tracing the metabolic fate of a drug is crucial for understanding its efficacy and safety. Stable isotope labeling allows for the unambiguous identification and quantification of metabolites.[2][6] By introducing a labeled drug into a biological system, all resulting metabolites will carry the isotopic signature, making them readily distinguishable from endogenous molecules in complex matrices like plasma, urine, and feces. This is instrumental in constructing a comprehensive metabolic map of the drug.

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope dilution mass spectrometry is a definitive method for the accurate quantification of drugs and their metabolites in biological samples.[1] This technique involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute during chromatography and experience the same ionization efficiency and potential matrix effects in the mass spectrometer.[7] By measuring the ratio of the unlabeled analyte to the labeled internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.

Drug-Drug Interaction (DDI) Studies

Stable isotopes are invaluable in assessing the potential for drug-drug interactions. By administering a SIL probe substrate for a specific metabolic enzyme along with a new drug candidate, researchers can determine if the new drug inhibits or induces the metabolism of the probe.[8] This approach provides clear and precise information on the mechanisms of potential drug interactions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing stable isotopes in drug analysis.

Isotope Dilution LC-MS/MS for Drug Quantification in Plasma

This protocol provides a general framework for the quantitative analysis of a drug in plasma using a stable isotope-labeled internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 10 µL of the stable isotope-labeled internal standard solution.

-

Add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol containing 0.1% formic acid).[9][10]

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve peak shape and ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) is commonly used for its applicability to a wide range of drug molecules.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantitative analysis due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

-

Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

3. Data Analysis

-

Integrate the peak areas for the MRM transitions of the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Workflow for a Human ADME Study Using a ¹⁴C-Labeled Drug

While carbon-14 is a radioisotope, its use in human ADME studies is a cornerstone of drug development and provides a comprehensive picture of a drug's disposition.[11][12] The workflow shares many principles with stable isotope studies in terms of tracing and metabolite identification.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing stable isotopes in drug analysis.

Pharmacokinetic Parameters of a Deuterated vs. Non-Deuterated Drug

This table presents a hypothetical comparison of key pharmacokinetic parameters for a deuterated drug and its non-deuterated counterpart, illustrating the potential impact of the kinetic isotope effect.

| Parameter | Non-Deuterated Drug | Deuterated Drug | Fold Change |

| Cmax (ng/mL) | 150 | 210 | 1.4 |

| AUC (ng*h/mL) | 1200 | 2400 | 2.0 |

| t1/2 (hours) | 8 | 14 | 1.75 |

| Clearance (L/h/kg) | 5.0 | 2.5 | 0.5 |

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; t1/2: Half-life.

Validation Summary for an Isotope Dilution LC-MS/MS Assay

This table provides a summary of validation parameters for a hypothetical isotope dilution LC-MS/MS method for the quantification of a drug in human plasma, demonstrating the performance characteristics of the assay.[13][14]

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% | 4.5% - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% | 6.8% - 11.5% |

| Accuracy (% Bias) | ± 15% | -5.2% to 7.8% |

| Recovery | Consistent and reproducible | 85% - 95% |

| Matrix Effect | Minimal | No significant ion suppression or enhancement |

%CV: Percent coefficient of variation; S/N: Signal-to-noise ratio.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the application of stable isotopes in drug analysis.

Isotope Dilution Mass Spectrometry Workflow

This diagram outlines the fundamental steps involved in quantifying an analyte in a biological sample using isotope dilution mass spectrometry.

Absolute Bioavailability Study Design

This diagram illustrates the "microtracer" approach for determining the absolute bioavailability of a drug using a stable isotope-labeled compound.

Metabolite Identification Workflow

This diagram outlines the process of identifying drug metabolites using a stable isotope-labeled drug candidate.

Conclusion

Stable isotope analysis has revolutionized the field of drug analysis, providing researchers and drug development professionals with a suite of powerful tools to elucidate the complex interactions between a drug and a biological system. From definitive quantification using isotope dilution mass spectrometry to enhancing pharmacokinetic properties through deuteration, the applications are vast and continue to expand. The methodologies and workflows presented in this guide offer a foundational understanding of these techniques, empowering scientists to design more efficient and informative studies, ultimately accelerating the development of safer and more effective medicines.

References

- 1. repub.eur.nl [repub.eur.nl]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. The stable isotope method for determining absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. A U-HPLC-ESI-MS/MS-based stable isotope dilution method for the detection and quantitation of methotrexate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 11. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sgs.com [sgs.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Unraveling Cellular Metabolism: An In-depth Technical Guide to ¹³C Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ¹³C isotopic labeling, a powerful technique for tracing metabolic pathways and quantifying cellular fluxes. From fundamental principles to detailed experimental protocols and data interpretation, this document serves as a technical resource for researchers leveraging stable isotopes to advance our understanding of cellular physiology in health and disease, and to accelerate drug development.

Core Principles of ¹³C Isotopic Labeling

Stable isotope labeling utilizes non-radioactive isotopes, such as Carbon-13 (¹³C), to "trace" the journey of atoms through metabolic networks.[1] Unlike the more abundant ¹²C, the heavier ¹³C isotope can be detected and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] By providing cells with a substrate, such as glucose or an amino acid, enriched with ¹³C, researchers can track the incorporation of these labeled carbon atoms into downstream metabolites. This allows for the elucidation of active metabolic pathways and the quantification of the rate of reactions, a concept known as metabolic flux analysis.[2][3]

The core of ¹³C metabolic flux analysis (¹³C-MFA) lies in the principle that different metabolic pathways will result in distinct patterns of ¹³C incorporation into metabolites. By measuring these isotopic labeling patterns and using computational models, the rates (fluxes) of intracellular reactions can be determined with high precision.[2][4] This provides a dynamic snapshot of cellular metabolism that is not achievable with traditional metabolomics, which only measures static metabolite levels.[1]

Key Applications of ¹³C Isotopic Labeling

The versatility of ¹³C isotopic labeling has led to its widespread adoption across various fields of biological research and drug development.

Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a cornerstone application used to quantify intracellular metabolic fluxes in a variety of biological systems, from microorganisms to mammalian cells.[2][3] It is instrumental in identifying metabolic bottlenecks, understanding cellular responses to genetic or environmental perturbations, and for metabolic engineering efforts aimed at optimizing the production of desired compounds.[5] In cancer research, ¹³C-MFA has been pivotal in elucidating the reprogrammed metabolism of tumor cells, identifying novel therapeutic targets, and assessing the efficacy of metabolic drugs.[1][6]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy used in quantitative proteomics.[7] In this technique, two populations of cells are cultured in media containing either the natural ("light") or a ¹³C-labeled ("heavy") essential amino acid, such as arginine or lysine.[7] This results in the incorporation of the respective amino acid into all newly synthesized proteins. After experimental treatment, the cell populations are combined, and the relative abundance of proteins is determined by mass spectrometry, which can distinguish between the light and heavy forms of the peptides.[7] SILAC provides a highly accurate method for quantifying changes in protein expression in response to various stimuli or in different disease states.

Drug Metabolism and Pharmacokinetics (DMPK)

¹³C labeling is an invaluable tool in drug development for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[8][9] By synthesizing a drug molecule with ¹³C atoms at metabolically stable positions, its fate can be tracked in vivo.[9] This allows for the identification of metabolites, the elucidation of metabolic pathways, and the assessment of pharmacokinetic properties.[][11] The use of stable isotopes avoids the safety concerns associated with radiolabeling and provides a more detailed understanding of a drug's metabolic profile.[8]

Experimental Protocols

This section provides detailed methodologies for key ¹³C labeling experiments.

¹³C-Metabolic Flux Analysis (¹³C-MFA) Protocol

This protocol outlines a general workflow for a ¹³C-MFA experiment using ¹³C-labeled glucose in cultured cancer cells.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (FBS)

-

[U-¹³C₆]-glucose (or other specifically labeled glucose)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, Water (for extraction)

-

GC-MS or LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency (typically 70-80%) in standard culture medium.

-

For the labeling experiment, replace the standard medium with a medium containing the ¹³C-labeled glucose and dialyzed FBS. The concentration of labeled glucose should be similar to that in the standard medium.

-

Incubate the cells for a sufficient time to reach isotopic steady-state. This time can vary depending on the cell line and the metabolites of interest, but is often in the range of 6-24 hours.[12]

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells quickly with ice-cold PBS.

-

Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, chloroform, and water (e.g., 8:1:1 v/v/v).[4]

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris.

-

-

Sample Preparation for Mass Spectrometry:

-

Separate the polar (methanol/water) and non-polar (chloroform) phases.

-

Dry the polar phase containing the central carbon metabolites under a stream of nitrogen or using a speed vacuum.

-

Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

-

Mass Spectrometry Analysis:

-

Analyze the derivatized samples using GC-MS or the underivatized polar phase using LC-MS/MS.

-

The mass spectrometer will detect the different mass isotopomers of each metabolite, reflecting the incorporation of ¹³C atoms.

-

-

Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Use a metabolic network model and flux analysis software (e.g., INCA, Metran) to calculate the intracellular fluxes that best fit the measured mass isotopomer distributions.[4]

-

SILAC Protocol for Quantitative Proteomics

This protocol describes a typical SILAC experiment to compare protein expression between two conditions.

Materials:

-

Cell line of interest

-

SILAC-grade cell culture medium (deficient in arginine and lysine)

-

"Light" L-arginine and L-lysine

-

"Heavy" ¹³C₆-L-arginine and ¹³C₆-L-lysine

-

Dialyzed FBS

-

Lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

LC-MS/MS system

Procedure:

-

Cell Adaptation and Labeling:

-

Culture two separate populations of cells for at least five passages in either "light" SILAC medium supplemented with light arginine and lysine or "heavy" SILAC medium supplemented with heavy ¹³C₆-arginine and ¹³C₆-lysine.

-

Confirm complete incorporation of the heavy amino acids by mass spectrometry analysis of a small protein sample.

-

-

Experimental Treatment:

-

Apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.

-

-

Cell Lysis and Protein Quantification:

-

Harvest and lyse the cells from both populations separately in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

-

Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the presence of the light or heavy amino acids.

-

-

Data Analysis:

-

Use proteomics software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratio of the heavy to light peptide pairs.

-

This ratio reflects the relative abundance of the corresponding protein in the two experimental conditions.

-

Data Presentation

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Citrate | 5.2 ± 0.8 | 8.1 ± 1.1 | 35.4 ± 2.5 | 10.2 ± 1.5 | 38.5 ± 3.1 | 2.1 ± 0.4 | 0.5 ± 0.1 |

| Glutamate | 10.1 ± 1.3 | 12.5 ± 1.8 | 45.3 ± 3.9 | 8.7 ± 1.2 | 22.1 ± 2.4 | 1.3 ± 0.3 | - |

| Lactate | 25.6 ± 2.1 | 5.3 ± 0.9 | 69.1 ± 4.3 | - | - | - | - |

| Alanine | 30.2 ± 2.5 | 7.8 ± 1.0 | 62.0 ± 3.8 | - | - | - | - |

| Table 1: Example Mass Isotopomer Distribution of Key Metabolites in Cancer Cells Labeled with [U-¹³C₆]-Glucose. Values represent the percentage of the metabolite pool containing the indicated number of ¹³C atoms (M+n). Data are presented as mean ± standard deviation. |

| Metabolic Flux | Control (nmol/10⁶ cells/h) | Treated (nmol/10⁶ cells/h) |

| Glucose Uptake | 250 ± 25 | 180 ± 20 |

| Lactate Secretion | 400 ± 35 | 300 ± 30 |

| TCA Cycle Flux | 80 ± 10 | 50 ± 8 |

| Pentose Phosphate Pathway | 25 ± 5 | 35 ± 6 |

| Table 2: Example Metabolic Fluxes in Cancer Cells Under Control and Drug-Treated Conditions. Fluxes were determined by ¹³C-MFA. Data are presented as mean ± standard deviation.[6] |

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes. The following are examples of diagrams created using the DOT language for Graphviz.

A typical experimental workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA).

Simplified diagram of the Glycolysis and TCA Cycle pathways.

A standard workflow for a SILAC-based quantitative proteomics experiment.

References

- 1. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ckisotopes.com [ckisotopes.com]

- 5. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 8. nuvisan.com [nuvisan.com]

- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 11. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Trimethoprim

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethoprim is a synthetic antimicrobial agent that selectively inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This inhibition disrupts the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleic acids and amino acids, ultimately leading to bacteriostasis. The high affinity of trimethoprim for bacterial DHFR compared to its mammalian counterpart forms the basis of its selective toxicity and therapeutic efficacy. This guide provides a comprehensive overview of the molecular mechanism of trimethoprim, including its interaction with DHFR, the biochemical consequences of this inhibition, and the basis for its selective action. Furthermore, it delves into the synergistic relationship with sulfonamides, mechanisms of resistance, detailed experimental protocols for studying its activity, and quantitative data on its inhibitory potency.

The Bacterial Folate Biosynthesis Pathway: A Key Target

Bacteria, unlike mammals, cannot utilize pre-formed folate from their environment and must synthesize it de novo.[1][2][3] This metabolic pathway is therefore an attractive target for antimicrobial agents. The pathway culminates in the production of tetrahydrofolate (THF), an essential carrier of one-carbon units for the synthesis of thymidine, purine nucleotides, and certain amino acids.[1]

The final step in this pathway is the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a reaction catalyzed by the enzyme dihydrofolate reductase (DHFR).[4][5]

Molecular Mechanism of Trimethoprim Action

Trimethoprim functions as a potent and selective competitive inhibitor of bacterial dihydrofolate reductase.[4][5][6] Its chemical structure, particularly the diaminopyrimidine ring, allows it to bind to the active site of bacterial DHFR with high affinity, preventing the binding of the natural substrate, DHF.[7] This selective and strong binding to bacterial DHFR is several thousand-fold greater than its affinity for human DHFR, which is the cornerstone of its safety and efficacy as an antibiotic.[8]

The inhibition of DHFR by trimethoprim leads to a depletion of the intracellular pool of THF.[5] The lack of this essential cofactor stalls the synthesis of DNA, RNA, and proteins, thereby arresting bacterial growth and replication.[4]

Visualizing the Folate Pathway and Trimethoprim's Site of Action

The following diagram illustrates the bacterial folate synthesis pathway and highlights the inhibitory action of both sulfonamides and trimethoprim.

Caption: Bacterial folate synthesis pathway and points of inhibition.

Quantitative Data: Inhibitory Potency of Trimethoprim

The efficacy of trimethoprim is quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) against DHFR. These values demonstrate the high selectivity of trimethoprim for bacterial enzymes over the human ortholog.

| Organism/Enzyme | DHFR Type | Ki (nM) | IC50 (µM) | Reference |

| Staphylococcus aureus | DfrB (Wild-type) | 2.7 | - | [4] |

| Staphylococcus aureus | DfrG (Resistant) | 31,000 | - | [4] |

| Staphylococcus aureus | DfrK (Resistant) | 4,260 | - | [4] |

| Staphylococcus aureus | DfrA (Resistant) | 820 | - | [4] |

| Escherichia coli | Wild-type | - | 0.007 | [9] |

| Escherichia coli | dfrXV (Resistant) | 15,900 | 22.4 | [9] |

| Pneumocystis jirovecii | Wild-type | ~4 | - | [5][10] |

| Pneumocystis jirovecii | F36C (Resistant) | ~400 | - | [5][10] |

| Human | DHFR | - | 55.26 | [6] |

Table 1: Comparative Ki and IC50 values of Trimethoprim against various DHFR enzymes.

Synergistic Action with Sulfonamides

Trimethoprim is frequently co-administered with sulfamethoxazole, a sulfonamide antibiotic. This combination results in a potent synergistic effect because the two drugs inhibit sequential steps in the same metabolic pathway.[11] Sulfamethoxazole inhibits dihydropteroate synthase, an enzyme that acts earlier in the folate synthesis pathway, reducing the production of DHF.[11] This dual blockade is often bactericidal, whereas each drug individually is typically bacteriostatic.

The degree of synergy can be quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is generally considered synergistic.

| Organism | Combination | FIC Index | Interpretation | Reference |

| Methicillin-sensitive S. aureus | Trimethoprim + Sulfamethoxazole | ≤ 0.6 | Synergistic | [2] |

| Methicillin-resistant S. aureus | Trimethoprim + Sulfamethoxazole | ≤ 0.6 | Synergistic | [2] |

Table 2: Synergy between Trimethoprim and Sulfamethoxazole.

Mechanisms of Resistance

Bacterial resistance to trimethoprim can emerge through several mechanisms:

-

Alterations in the target enzyme: Mutations in the folA gene, which encodes for DHFR, can lead to an enzyme with reduced affinity for trimethoprim while still maintaining its catalytic function.[7]

-

Acquisition of resistant DHFR genes: Plasmids carrying genes (dfr) that encode for trimethoprim-resistant DHFR variants are a common mechanism of acquired resistance.[4]

-

Overproduction of the target enzyme: Increased expression of the endogenous DHFR can overcome the inhibitory effect of trimethoprim.

-

Efflux pumps: Active transport of the drug out of the bacterial cell can reduce its intracellular concentration to sub-therapeutic levels.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

This protocol outlines a standard method for measuring DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

-

Purified DHFR enzyme

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Spectrophotometer capable of kinetic measurements at 340 nm

-

96-well UV-transparent microplate or quartz cuvettes

Procedure:

-

Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer, a known concentration of NADPH (e.g., 100 µM), and the DHFR enzyme.

-

Initiate the reaction by adding a known concentration of DHF (e.g., 50 µM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 15-30 seconds).

-

The rate of the reaction is determined from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Determination of IC50 for Trimethoprim

Procedure:

-

Perform the DHFR activity assay as described above.

-

Prepare a series of dilutions of trimethoprim in the assay buffer.

-

For each trimethoprim concentration, pre-incubate the enzyme with the inhibitor for a short period (e.g., 5 minutes) before initiating the reaction with DHF.

-

Measure the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

The IC50 value is the concentration of trimethoprim that results in 50% inhibition of the enzyme activity, determined by non-linear regression analysis of the dose-response curve.[1][12]

Visualizing Experimental Workflows

DHFR Inhibitor Screening Workflow

The following diagram outlines a typical workflow for screening potential DHFR inhibitors.

Caption: Workflow for DHFR inhibitor screening.

Conclusion

Trimethoprim remains a clinically important antibiotic due to its well-defined mechanism of action and its selective targeting of a crucial bacterial metabolic pathway. A thorough understanding of its interaction with DHFR, the quantitative aspects of its inhibitory activity, and the mechanisms of resistance is essential for the effective use of this drug and for the development of novel antifolate agents that can overcome existing resistance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates ... - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05235E [pubs.rsc.org]

- 2. in.gov [in.gov]

- 3. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trimethoprim resistance of dihydrofolate reductase variants from clinical isolates of Pneumocystis jirovecii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trimethoprim | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Trimethoprim

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim is a synthetic aminopyrimidine antibiotic that functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1] Its primary therapeutic application is in the treatment of urinary tract infections, both as a monotherapy and in combination with sulfamethoxazole, with which it exhibits a synergistic effect.[1] A thorough understanding of its physical and chemical properties is paramount for its effective formulation, development of new drug delivery systems, and for ensuring its quality and stability in pharmaceutical preparations. This guide provides a comprehensive overview of the core physicochemical characteristics of Trimethoprim, detailed experimental protocols for their determination, and visual representations of its mechanism of action and synthesis.

Physicochemical Properties

The physical and chemical properties of Trimethoprim are summarized in the tables below, providing a quantitative basis for its characterization.

Table 1: General and Physical Properties of Trimethoprim

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₄O₃ | [2] |

| Molecular Weight | 290.32 g/mol | [2] |

| Appearance | White or yellowish-white crystalline powder | [2] |

| Melting Point | 199-203 °C | [3] |

| pKa | 7.12 | |

| LogP | 0.91 | [1] |

Table 2: Solubility of Trimethoprim in Various Solvents

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | Very slightly soluble | 25 | [2] |

| Ethanol | Slightly soluble | 25 | [2] |

| Chloroform | Slightly soluble | 25 | [2] |

| Acetone | Slightly soluble | 25 | [2] |

| Glacial Acetic Acid | Freely soluble | Not Specified | [2] |

| DMSO | ~58 mg/mL | Not Specified | |

| Dimethylformamide | ~13 mg/mL | Not Specified |

Table 3: Spectroscopic Data of Trimethoprim

| Spectroscopic Technique | Key Absorption/Chemical Shifts | Solvent | Reference |

| UV-Vis | λmax: 287 nm | Methanol | |

| FTIR (KBr pellet) | Key peaks (cm⁻¹): 3469, 3317 (N-H stretching); 1635 (C=N stretching); 1596 (C=C stretching) | KBr | |

| ¹H NMR | δ (ppm): 3.65 (s, 2H), 3.75 (s, 6H), 3.80 (s, 3H), 5.65 (br s, 2H), 6.25 (br s, 2H), 6.60 (s, 2H), 7.55 (s, 1H) | DMSO-d₆ | |

| ¹³C NMR | δ (ppm): 34.0, 55.8, 60.3, 83.9, 105.9, 136.9, 152.8, 156.2, 162.4 | DMSO-d₆ |

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical and chemical properties of Trimethoprim.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid Trimethoprim sample.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the Trimethoprim sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.

-

Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, heat the block rapidly to about 10-15°C below the expected melting point.

-

Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted (the clear point).

-

The melting point is reported as the range between the onset and clear point temperatures.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of Trimethoprim.

Apparatus and Reagents:

-

Potentiometer with a glass pH electrode and a reference electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl)

-

Deionized water

-

Trimethoprim sample

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Accurately weigh a known amount of Trimethoprim and dissolve it in a suitable solvent mixture (e.g., water-methanol) to a final concentration of approximately 1 mM.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

-

Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

-

If the substance is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

-

Add the titrant in small increments (e.g., 0.1 mL) and record the pH reading after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).

-

Determine the equivalence point from the inflection point of the titration curve. The pKa is the pH at the half-equivalence point.

Solubility Determination (Equilibrium Method)

Objective: To determine the solubility of Trimethoprim in a specific solvent at a given temperature.

Apparatus and Reagents:

-

Constant temperature shaker or water bath

-

Screw-capped vials

-

Analytical balance

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

-

Trimethoprim sample

-

Solvent of interest

Procedure:

-

Prepare a series of standard solutions of Trimethoprim of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the λmax of Trimethoprim (e.g., 287 nm in methanol) using a UV-Vis spectrophotometer and construct a calibration curve.

-

Add an excess amount of Trimethoprim to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-